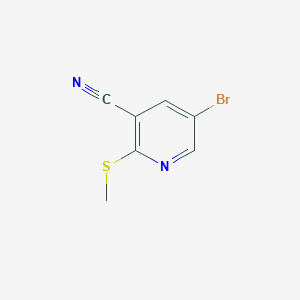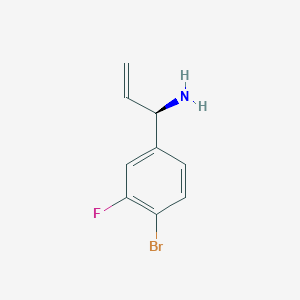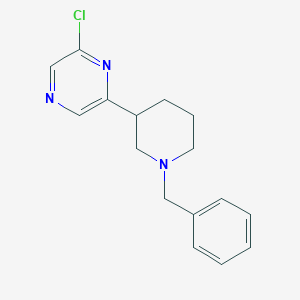![molecular formula C10H13F2N B13049298 (1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
(1R)-1-[4-(Difluoromethyl)phenyl]propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[4-(Difluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Difluoromethyl)phenyl]propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)benzaldehyde and ®-1-phenyl-1-propanol.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 4-(Difluoromethyl)benzaldehyde and magnesium in anhydrous ether.
Nucleophilic Addition: The Grignard reagent is then reacted with ®-1-phenyl-1-propanol to form the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the amine using reagents such as ammonia or an amine source under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Materials Science: Incorporated into polymers to enhance their properties.
作用機序
The mechanism of action of (1R)-1-[4-(Difluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders.
類似化合物との比較
(1R)-1-[4-(Trifluoromethyl)phenyl]propylamine: Similar structure but with a trifluoromethyl group, which may exhibit different chemical reactivity and biological activity.
(1R)-1-[4-(Methyl)phenyl]propylamine: Lacks the fluorine atoms, resulting in different pharmacokinetic properties.
Uniqueness: (1R)-1-[4-(Difluoromethyl)phenyl]propylamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in the design of new drugs and materials with enhanced properties.
特性
分子式 |
C10H13F2N |
|---|---|
分子量 |
185.21 g/mol |
IUPAC名 |
(1R)-1-[4-(difluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-9(13)7-3-5-8(6-4-7)10(11)12/h3-6,9-10H,2,13H2,1H3/t9-/m1/s1 |
InChIキー |
MXRFGRITGSIGFL-SECBINFHSA-N |
異性体SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)F)N |
正規SMILES |
CCC(C1=CC=C(C=C1)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
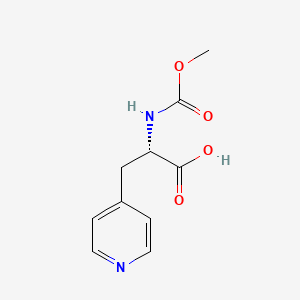
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)

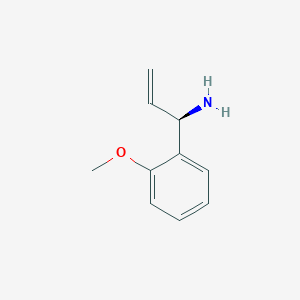

![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
